molecular formula C10H9Cl3O3 B8614296 2-(2,3,5-Trichlorophenoxy)butanoic acid CAS No. 61993-96-2

2-(2,3,5-Trichlorophenoxy)butanoic acid

Cat. No.: B8614296
CAS No.: 61993-96-2
M. Wt: 283.5 g/mol
InChI Key: XFNZJYBZAIDHQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3,5-Trichlorophenoxy)butanoic acid is a synthetic organic compound belonging to the class of phenoxyalkanoic acids. Its structure features a butanoic acid chain linked via an ether bond to a 2,3,5-trichlorophenoxy ring. This molecular architecture is characteristic of compounds known for their herbicidal activity and plant growth regulator effects, acting as synthetic auxins . Researchers investigate this and related chlorophenoxy compounds, such as 2,4,5-T (2,4,5-trichlorophenoxyacetic acid) and 2,4,5-TB (4-(2,4,5-trichlorophenoxy)butanoic acid), to study their efficacy, environmental fate, and metabolic pathways in plants . The compound is closely related to established herbicides but distinguished by the specific positions of the chlorine atoms on its phenolic ring. It serves as a valuable chemical standard in analytical chemistry for method development and environmental monitoring. Studies on its physical-chemical properties, such as melting point and enthalpy of fusion, can be conducted using techniques like differential scanning calorimetry, similar to data available for the compound 4-(2,4,5-trichlorophenoxy)butanoic acid . This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use, nor for application in commercial agricultural or landscaping practices. Researchers should consult the Safety Data Sheet (SDS) and adhere to all local safety and environmental regulations for handling chemical substances.

Properties

CAS No.

61993-96-2

Molecular Formula

C10H9Cl3O3

Molecular Weight

283.5 g/mol

IUPAC Name

2-(2,3,5-trichlorophenoxy)butanoic acid

InChI

InChI=1S/C10H9Cl3O3/c1-2-7(10(14)15)16-8-4-5(11)3-6(12)9(8)13/h3-4,7H,2H2,1H3,(H,14,15)

InChI Key

XFNZJYBZAIDHQI-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)OC1=C(C(=CC(=C1)Cl)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Regulatory Profiles of Phenoxy Herbicides

Compound Name CAS Number Molecular Formula Chlorine Substituents Carboxylic Acid Chain Key Regulatory Notes
This compound Not available* C₁₀H₉Cl₃O₃ 2,3,5-trichloro Butanoic acid Limited data; structural analog
2,4-Dichlorophenoxyacetic acid (2,4-D) 94-75-7 C₈H₆Cl₂O₃ 2,4-dichloro Acetic acid Widely used; moderate toxicity
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) 93-76-5 C₈H₅Cl₃O₃ 2,4,5-trichloro Acetic acid Banned due to dioxin contamination
4-(2,4-Dichlorophenoxy)butanoic acid (2,4-DB) 94-82-6 C₁₀H₁₀Cl₂O₃ 2,4-dichloro Butanoic acid Selective legume herbicide
4-(2,4,5-Trichlorophenoxy)butanoic acid 93-80-1 C₁₀H₉Cl₃O₃ 2,4,5-trichloro Butanoic acid EPA ID 960872; limited toxicity data
2,4,6-Trichlorophenoxyacetic acid 575-89-3 C₈H₅Cl₃O₃ 2,4,6-trichloro Acetic acid High persistence; restricted use

Key Structural Insights:

  • Chlorine Substitution : The 2,3,5-trichloro configuration differentiates the target compound from 2,4-D (2,4-dichloro), 2,4,5-T (2,4,5-trichloro), and 2,4,6-T (2,4,6-trichloro). This substitution likely alters receptor binding affinity and photodegradation rates compared to analogs .
  • Chain Length: The butanoic acid chain (4 carbons) may enhance systemic mobility in plants compared to shorter-chain acetic acid derivatives (e.g., 2,4-D), similar to 2,4-DB .

Functional and Environmental Comparison

Herbicidal Activity:

  • Selectivity: Butanoic acid derivatives like 2,4-DB exhibit selectivity for broadleaf weeds in legume crops due to β-oxidation activation . The target compound’s 2,3,5-trichloro configuration may reduce selectivity compared to 2,4-DB but increase potency against resistant weeds.
  • Toxicity: The absence of 2,4,5-T’s dioxin-related impurities (e.g., TCDD) in the target compound could lower mammalian toxicity risks .

Environmental Persistence:

  • Phenoxy herbicides with higher chlorine content (e.g., 2,4,5-T) exhibit prolonged soil half-lives. The target compound’s 2,3,5-trichloro group may similarly resist microbial degradation, though its butanoic acid chain could enhance mobility in aquatic systems .

Preparation Methods

Directed Chlorination of Phenolic Precursors

Etherification Techniques for Phenoxy-Butanoic Acid Formation

Williamson Ether Synthesis

The coupling of 2,3,5-trichlorophenol with a butanoic acid derivative represents a plausible route. In analogous syntheses, sodium salts of chlorinated phenols react with alkyl halides or sulfonates under phase-transfer conditions. For example, triclopyr-butoxyethyl ester is formed via nucleophilic displacement between sodium 3,5,6-trichloro-2-pyridinolate and 2-butoxyethyl chloroacetate. Adapting this:

2,3,5-Trichlorophenol+2-Bromobutanoic acidNaOH, TBAB2-(2,3,5-Trichlorophenoxy)butanoic acid\text{2,3,5-Trichlorophenol} + \text{2-Bromobutanoic acid} \xrightarrow{\text{NaOH, TBAB}} \text{2-(2,3,5-Trichlorophenoxy)butanoic acid}

Conditions :

  • Base : Sodium hydroxide (2.0 equiv).

  • Catalyst : Tetrabutylammonium bromide (TBAB, 5 mol%).

  • Solvent : Toluene/water biphasic system at 60°C.

Mitsunobu Reaction

For sterically hindered substrates, Mitsunobu conditions (DIAD, PPh₃) enable ether formation between 2-hydroxybutanoic acid and 2,3,5-trichlorophenol. This method avoids harsh bases but requires stoichiometric reagents:

2-Hydroxybutanoic acid+2,3,5-TrichlorophenolDIAD, PPh₃Target compound\text{2-Hydroxybutanoic acid} + \text{2,3,5-Trichlorophenol} \xrightarrow{\text{DIAD, PPh₃}} \text{Target compound}

Typical yields : 70–85% for analogous aryl ethers.

Process Optimization and Scalability

Solvent and Temperature Effects

Reaction efficiency heavily depends on solvent polarity and temperature gradients. In triclopyr ester synthesis, toluene outperformed chlorobenzene due to improved azeotropic water removal. For the target compound:

  • Optimal solvent : Xylene/n-pentanol mixtures (1.75:1 v/v) enable efficient extraction and subsequent ester hydrolysis.

  • Temperature : 95°C for extraction; 110°C for reflux.

Catalytic Systems

Sulfuric acid (96%) proved effective in esterification and Fries rearrangements. For acid-catalyzed etherification:

  • Loading : 1–5 wt% relative to substrate.

  • Alternatives : p-Toluenesulfonic acid offers comparable activity with easier separation.

Purification and Isolation

Crystallization vs. Distillation

Crude products often require:

  • Crystallization : From ethanol/water mixtures (purity >98%).

  • Vacuum distillation : For low-melting-point intermediates (e.g., n-pentyl esters).

Decolorization and Filtration

Activated charcoal (1–2 wt%) removes polymeric byproducts, while silica gel chromatography resolves regioisomers.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Williamson Synthesis85–9095–98Scalability; minimal byproducts
Mitsunobu Reaction70–7599Stereochemical control
Acid-Catalyzed80–8597Low-cost catalysts

Industrial-Scale Considerations

Continuous Flow Reactors

Adopting tubular reactors for chlorination steps reduces exothermic risks and improves Cl₂ utilization (>90% efficiency).

Waste Management

Oleum spent acids require neutralization with lime slurry, generating CaSO₄ byproducts for construction applications .

Q & A

Q. What are the key structural identifiers and spectroscopic characteristics of 2-(2,3,5-Trichlorophenoxy)butanoic acid?

Methodological Answer:

  • Structural Confirmation : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the trichlorophenoxy group and butanoic acid backbone. Compare chemical shifts with structurally related compounds like 2,4-DB (4-(2,4-dichlorophenoxy)butanoic acid) .
  • Mass Spectrometry (MS) : Employ high-resolution MS (HRMS) to verify the molecular ion peak ([M-H]⁻) at m/z 307.93 (C₁₀H₈Cl₃O₃⁻) and fragment patterns indicative of chlorine isotopes.
  • Regulatory Identifiers : Cross-reference CAS numbers (e.g., 29990-39-4 for similar trichlorophenoxy acetic acid derivatives) and EPA systematic naming conventions to ensure consistency in reporting .

Q. What is the herbicidal mode of action of this compound, and how does it compare to related auxin-mimics?

Methodological Answer:

  • Mechanistic Studies : Conduct dose-response assays in model plants (e.g., Arabidopsis thaliana) to observe hyper-auxinic effects like epinastic curvature. Compare results with 2,4-DB and MCPB, which are structurally similar butanoic acid derivatives .
  • Receptor Binding Assays : Use radiolabeled auxin analogs to assess binding affinity to TIR1/AFB receptors. Differences in chlorination patterns (2,3,5 vs. 2,4,5) may alter receptor interactions.
  • Transcriptomic Analysis : Perform RNA sequencing to identify differentially expressed genes in treated vs. untreated tissues, focusing on auxin-responsive markers (e.g., IAA19, SAUR genes).

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Reaction Conditions : Test nucleophilic substitution between 2,3,5-trichlorophenol and α-bromobutyric acid under varying temperatures (80–120°C) and catalysts (e.g., K₂CO₃ or phase-transfer agents). Monitor by thin-layer chromatography (TLC).
  • Purification : Use column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol-water mixtures. Purity (>98%) can be confirmed via HPLC with UV detection at 280 nm .
  • Yield Enhancement : Explore microwave-assisted synthesis to reduce reaction time and byproduct formation.

Advanced Research Questions

Q. What experimental approaches are recommended to resolve discrepancies in reported solubility data for chlorophenoxy herbicides like this compound?

Methodological Answer:

  • Solubility Profiling : Use shake-flask method with HPLC quantification to measure solubility in water, buffers (pH 5–9), and organic solvents. Compare with structurally similar compounds (e.g., 2,4,5-TCPPA, which is slightly soluble in water ).
  • Temperature Dependence : Conduct solubility assays at 15–40°C to assess thermodynamic parameters (ΔH, ΔS). Discrepancies may arise from polymorphic forms or impurities.
  • Data Validation : Cross-check results with computational models (e.g., COSMO-RS) to predict solubility based on molecular descriptors.

Q. How should researchers design ecotoxicological studies for this compound given limited existing data on its environmental fate?

Methodological Answer:

  • Tiered Testing : Follow OECD guidelines (e.g., OECD 201: Algal Growth Inhibition, OECD 211: Daphnia Reproduction) to assess acute/chronic toxicity. Include soil mobility studies using radiolabeled compound to track leaching potential .
  • Bioaccumulation : Measure bioconcentration factors (BCF) in aquatic organisms (e.g., zebrafish) via LC-MS/MS. Compare with 2,4,5-T, which shows low BCF due to rapid metabolism .
  • Degradation Pathways : Use ¹⁴C-labeled compound in soil microcosms to identify degradation products (e.g., trichlorophenol derivatives) via high-resolution mass spectrometry.

Q. What analytical challenges arise in quantifying trace levels of this compound in complex matrices, and how can they be addressed?

Methodological Answer:

  • Matrix Interference : Employ solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from soil or plant extracts. Validate recovery rates (70–120%) using isotopically labeled internal standards.
  • Sensitivity Limits : Optimize LC-MS/MS parameters: negative ionization mode, precursor ion m/z 307.93 → product ions m/z 161.0 (Cl⁻ loss) and m/z 125.0 (CO₂ elimination). Achieve detection limits <0.1 µg/L.
  • Cross-Contamination : Avoid co-eluting chlorinated analogs (e.g., 2,4-DB) by using a C18 column with 0.1% formic acid in acetonitrile/water gradients.

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